(4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 560090-38-2
VCID: VC20899585
InChI: InChI=1S/C11H19NO2/c1-9-4-6-12(7-5-9)11(13)10-3-2-8-14-10/h9-10H,2-8H2,1H3
SMILES: CC1CCN(CC1)C(=O)C2CCCO2
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

(4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone

CAS No.: 560090-38-2

Cat. No.: VC20899585

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

(4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone - 560090-38-2

Specification

CAS No. 560090-38-2
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name (4-methylpiperidin-1-yl)-(oxolan-2-yl)methanone
Standard InChI InChI=1S/C11H19NO2/c1-9-4-6-12(7-5-9)11(13)10-3-2-8-14-10/h9-10H,2-8H2,1H3
Standard InChI Key DMMYHSUGVYJXSR-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2CCCO2
Canonical SMILES CC1CCN(CC1)C(=O)C2CCCO2

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone is a small molecule with a distinctive structure combining piperidine and oxolane (tetrahydrofuran) moieties. The compound is registered in multiple chemical databases and is characterized by the following identifiers:

ParameterValue
CAS Number560090-38-2
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
PubChem CID3254094
Standard InChIKeyDMMYHSUGVYJXSR-UHFFFAOYSA-N
SMILES NotationCC1CCN(CC1)C(=O)C2CCCO2

Table 1: Chemical identification parameters for (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone

Structural Features

The compound consists of two main structural components: a 4-methylpiperidine ring and an oxolane (tetrahydrofuran) ring connected through a carbonyl group. This arrangement creates an amide linkage between the nitrogen of the piperidine and the carbonyl carbon that is attached to the oxolane at the 2-position. The structure possesses several key features:

  • A six-membered piperidine ring with a methyl substituent at the 4-position

  • A five-membered oxolane (tetrahydrofuran) ring

  • A connecting amide (C=O) functional group

  • Multiple stereogenic centers that may introduce chirality

Physicochemical Properties

Physical State and Basic Properties

While specific experimental data for (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone is limited in the primary literature, computational and structure-based predictions suggest the following properties:

PropertyPredicted/Calculated Value
Physical State (25°C)Likely a colorless liquid or white to off-white solid
SolubilitySoluble in common organic solvents (e.g., dichloromethane, chloroform, methanol); limited water solubility
Log PModerate lipophilicity due to balanced hydrophobic and hydrophilic regions
Hydrogen Bond Acceptors2 (carbonyl oxygen and oxolane oxygen)
Hydrogen Bond Donors0
Rotatable BondsMultiple, contributing to conformational flexibility

Table 2: Predicted physicochemical properties of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone based on structural analysis

Spectroscopic Characteristics

The compound's structure suggests characteristic spectroscopic patterns:

  • NMR Spectroscopy: The 1H NMR spectrum would exhibit distinctive signals for the methyl group (singlet, approximately δ 0.9-1.0 ppm), the methylene protons of both ring systems (multiplets in the range of δ 1.5-2.2 ppm), and the methine proton at the oxolane 2-position (multiplet around δ 4.5-5.0 ppm).

  • IR Spectroscopy: The compound would show characteristic absorption bands for the C=O stretching of the amide group (approximately 1630-1650 cm-1) and C-O stretching of the oxolane ring (1050-1150 cm-1).

  • Mass Spectrometry: Under electron impact conditions, fragmentation patterns would likely involve cleavage at the amide bond, loss of the methyl group, and ring-opening of the heterocyclic moieties.

Synthesis and Preparation Methods

Acylation of 4-Methylpiperidine

One of the most direct approaches involves the acylation of 4-methylpiperidine with an activated oxolane-2-carboxylic acid derivative:

  • Conversion of oxolane-2-carboxylic acid to an activated form (acid chloride, mixed anhydride, or activated ester)

  • Reaction with 4-methylpiperidine in the presence of a base (e.g., triethylamine or pyridine)

  • Purification by chromatography or crystallization

This method typically provides moderate to high yields under mild conditions, making it suitable for scale-up and process development.

Amide Coupling Methods

Modern amide coupling reagents offer an alternative route:

  • Reaction of oxolane-2-carboxylic acid with 4-methylpiperidine in the presence of coupling reagents such as HATU, EDC/HOBt, or T3P

  • Base (typically DIPEA or NMM) to neutralize the acid and facilitate reaction

  • Room temperature or slight heating for optimal conversion

This approach avoids the isolation of reactive intermediates and can be advantageous for sensitive substrates or large-scale preparations.

Reaction Conditions and Considerations

The synthesis of amides like (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone requires careful control of reaction parameters:

ParameterOptimal ConditionsNotes
Temperature0-25°C for coupling; potentially higher for challenging substratesLower temperatures generally favor selectivity
SolventDCM, THF, or DMF depending on solubility requirementsAnhydrous conditions typically preferred
Reaction Time2-24 hoursMonitoring by TLC or HPLC recommended
pH ControlSlightly basic (pH 8-9)Neutralizes acid byproducts and prevents degradation
PurificationColumn chromatography or crystallizationPolar mobile phases may be required due to amide polarity

Table 3: Typical reaction conditions for the synthesis of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone

Chemical Reactivity and Transformations

Reactivity of the Amide Bond

The amide functionality in (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone demonstrates characteristic reactivity patterns:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield oxolane-2-carboxylic acid and 4-methylpiperidine. This reaction typically requires harsh conditions (strong acid/base, elevated temperatures) due to the amide's inherent stability.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can convert the amide to the corresponding amine, though selectivity may be challenging in the presence of the oxolane ring.

  • Transamidation: Under appropriate catalytic conditions, the amide nitrogen can be exchanged with other amines, though this typically requires activation and specialized catalysts.

Reactions of the Oxolane Ring

The oxolane (tetrahydrofuran) moiety presents several reactive sites:

  • Ring Opening: Lewis acids can facilitate nucleophilic ring-opening reactions, particularly at the 2-position adjacent to the amide. This can lead to chain-extended derivatives with potential for further functionalization.

  • Oxidation: The oxolane ring can undergo oxidative cleavage under appropriate conditions, potentially yielding dialdehyde or carboxylic acid derivatives depending on the oxidizing agent employed.

  • α-Functionalization: The position adjacent to the oxygen in the oxolane ring can be functionalized through lithiation or other C-H activation strategies, allowing for the introduction of additional substituents.

Based on similar chemical structures, the compound may be susceptible to oxidation reactions at the oxolane ring using reagents like potassium permanganate in acidic media, potentially yielding ring-opened products.

Related Compounds and Structural Analogs

Key Structural Analogs

Several structural analogs of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone appear in the chemical literature, offering comparative insights:

CompoundStructural DifferencePotential Impact
(4-Methylpiperazin-1-yl)[(2R)-oxolan-2-yl]methanoneReplacement of piperidine with piperazine; specific stereochemistryAdditional nitrogen may alter polarity, hydrogen bonding capacity, and basicity
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanoneReplacement of oxolane with piperidineIncreased flexibility; different spatial arrangement of functional groups
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanoneReplacement of oxolane with piperidine at different positionAltered geometry of the molecule; potentially different conformational preferences
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-oneMore complex substitution pattern on both ringsAdditional functional groups create opportunity for more complex interactions

Table 4: Structural analogs of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone and their distinguishing features

Structure-Property Relationships

Comparing (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone with its structural analogs reveals several trends:

These relationships provide a foundation for rational design of related compounds with tailored properties for specific applications.

Analytical Methods for Identification and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools for the identification and purity assessment of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone:

  • HPLC Conditions: Reversed-phase HPLC using C18 columns with gradient elution (acetonitrile/water with 0.1% formic acid) would be suitable for analysis. UV detection at 210-220 nm would be appropriate given the compound's chromophore.

  • GC Analysis: For GC analysis, derivatization may be necessary to improve volatility, though the unmodified compound might be amenable to direct analysis under appropriate conditions.

  • Thin-Layer Chromatography (TLC): For routine monitoring, TLC systems using silica gel plates with appropriate solvent mixtures (e.g., ethyl acetate/hexane or dichloromethane/methanol) would provide adequate resolution.

Spectroscopic Identification

Several spectroscopic techniques are valuable for confirming the identity and structural features of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone:

  • Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically yield the protonated molecular ion [M+H]+ at m/z 198.27, with characteristic fragmentation patterns involving cleavage at the amide bond.

  • Infrared Spectroscopy: Key diagnostic bands would include the C=O stretching (approximately 1630-1650 cm-1), C-O stretching of the oxolane ring (1050-1150 cm-1), and various C-H stretching modes in the 2800-3000 cm-1 region.

  • NMR Spectroscopy: Comprehensive structural confirmation would require both 1H and 13C NMR analysis, potentially supplemented by 2D techniques (COSY, HSQC, HMBC) to establish connectivity relationships.

Current Research and Future Perspectives

Research Gaps

Several aspects of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone remain underexplored in the current scientific literature:

  • Detailed Physical Properties: Experimental determination of physical constants (melting point, solubility parameters, pKa values) would enhance the understanding of this compound's behavior.

  • Biological Activity Profiling: Systematic evaluation against diverse biological targets would illuminate potential applications in medicinal chemistry and chemical biology.

  • Synthetic Methodology Optimization: Development of efficient, scalable synthetic routes would facilitate further research by improving accessibility.

Future Research Directions

Based on the compound's structure and the broader context of related molecules, several promising research directions emerge:

  • Derivatization Studies: Systematic modification of both the piperidine and oxolane moieties could yield libraries of analogs with diverse properties and applications.

  • Computational Analysis: Detailed conformational and electronic structure calculations could provide insights into the compound's reactivity patterns and potential binding modes with biological targets.

  • Metabolic Fate Investigation: Studies of metabolic stability and biotransformation pathways would be valuable for assessing the compound's potential as a lead structure in drug discovery efforts.

  • Catalyst and Ligand Development: Exploration of the compound's coordination chemistry might reveal applications in catalysis or as a structural component in ligand systems.

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